molecular formula C16H13N3O2 B3837284 2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile

2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile

Cat. No.: B3837284
M. Wt: 279.29 g/mol
InChI Key: DLLCXAZXLQGISA-UHFFFAOYSA-N
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Description

2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure with amino groups at positions 2 and 7, a hydroxyphenyl group at position 4, and a carbonitrile group at position 3, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent amination to introduce the amino groups at the desired positions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to achieve the desired quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, its anti-cancer properties may be attributed to its ability to inhibit certain enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,7-diamino-4H-chromene-3-carbonitrile: Lacks the hydroxyphenyl group, which may affect its biological activity.

    4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile: Lacks the amino groups, which may influence its reactivity and applications.

Uniqueness

2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile is unique due to the presence of both amino and hydroxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-8-13-15(9-2-1-3-11(20)6-9)12-5-4-10(18)7-14(12)21-16(13)19/h1-7,15,20H,18-19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLCXAZXLQGISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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